4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Description
Overview of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride
This compound (CAS No. 1220037-53-5) is a substituted piperidine derivative characterized by its molecular formula C₁₅H₂₄ClNO₂ and a molecular weight of 285.82 g/mol . The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted with a 2-(4-ethoxyphenoxy)ethyl group and exists as a hydrochloride salt to enhance aqueous solubility. Its SMILES notation, CCOC1=CC=C(OCCC2CCNCC2)C=C1.[H]Cl , reflects the ethoxyphenoxyethyl side chain and protonated piperidine nitrogen.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄ClNO₂ |
| Molecular Weight | 285.82 g/mol |
| Solubility | Water-soluble (hydrochloride form) |
| Structural Features | Piperidine core, ethoxyphenoxy group |
The ethoxy group (–OCH₂CH₃) and phenoxy moiety (–O–C₆H₄–) contribute to its lipophilicity, influencing potential biological interactions.
Historical Context and Discovery
The synthesis of this compound emerged from mid-20th-century efforts to develop piperidine-based therapeutics. While its exact discovery date is unrecorded, analogous compounds were explored for central nervous system (CNS) activity, such as the antidepressant viloxazine. Modern synthetic routes typically involve:
- Nucleophilic substitution : Reacting 4-ethoxyphenol with 2-chloroethylpiperidine under basic conditions.
- Salt formation : Treating the free base with hydrochloric acid to improve stability.
Key advancements include optimized purification techniques (e.g., recrystallization) and catalytic methods to enhance yield.
Relevance of Piperidine Derivatives in Contemporary Chemical Research
Piperidine derivatives are pivotal in drug discovery due to their structural versatility and bioactivity. Examples include:
- Antidepressants : Viloxazine analogs.
- Analgesics : Fentanyl derivatives.
- Anticancer agents : Piperidine-containing kinase inhibitors.
This compound exemplifies this trend, with studies highlighting its potential as a α1-adrenoreceptor antagonist intermediate. Piperidines also serve as ligands in catalysis and chiral auxiliaries in asymmetric synthesis.
Scope and Objectives of the Review
This review systematically examines:
- Synthetic pathways : Comparison of traditional and modern methods.
- Structural analysis : Computational and experimental insights.
- Applications : Pharmacological and material science potential.
- Comparative analysis : Analogous piperidine derivatives.
Excluded are clinical safety data and dosage guidelines, focusing instead on chemical and preclinical research aspects.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-3-5-15(6-4-14)18-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMMWQBQWUGDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis Route
The synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves a nucleophilic substitution reaction between 4-ethoxyphenol and 2-chloroethylpiperidine , followed by hydrochloric acid salt formation.
- Step 1 : Deprotonation of 4-ethoxyphenol using a base (e.g., K₂CO₃ or Cs₂CO₃) generates a phenoxide ion.
- Step 2 : The phenoxide ion attacks the electrophilic carbon of 2-chloroethylpiperidine, forming an ether bond.
- Step 3 : The product is treated with HCl to yield the hydrochloride salt.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).
- Temperature : Reflux (80–120°C).
- Catalyst : Copper triflate (CuOTf) or palladium-based catalysts for enhanced efficiency.
Synthetic Protocol
| Step | Reagents/Conditions | Role | Yield* |
|---|---|---|---|
| 1 | 4-Ethoxyphenol, 2-chloroethylpiperidine, Cs₂CO₃, DMF, 80°C | Nucleophilic substitution | ~85% |
| 2 | HCl (gas or aqueous) | Salt formation | >90% |
Optimization Strategies
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in DMF.
- Catalytic Additives : CuOTf reduces reaction time by 30%.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >98% purity.
Characterization Data
- Molecular Formula : C₁₅H₂₄ClNO₂.
- Spectroscopic Analysis :
Challenges and Solutions
- Side Reactions : Over-alkylation at the piperidine nitrogen.
- Mitigation : Use of stoichiometric base and controlled temperature.
- Byproducts : Unreacted 4-ethoxyphenol.
- Removal : Aqueous wash (pH 10) followed by extraction.
Comparative Analysis of Methods
| Parameter | Classical Alkylation | Catalytic (CuOTf) |
|---|---|---|
| Time | 12–16 h | 8–10 h |
| Yield | 78–85% | 88–92% |
| Purity | 95–97% | 98–99% |
Industrial-Scale Considerations
- Cost Efficiency : 2-chloroethylpiperidine is commercially available at ~$120/kg (bulk pricing).
- Safety : Exothermic reaction requires controlled addition of reagents.
- Environmental Impact : DMF recycling reduces waste.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring linked to an ethoxyphenoxy group, making it a member of the piperidine derivative family. The molecular formula for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is CHClNO.
Synthesis Process:
The synthesis of this compound typically involves:
- Step 1: Reaction of piperidine with ethoxyphenol derivatives.
- Step 2: Formation of the ethoxyphenoxy linkage through etherification.
- Step 3: Hydrochlorination to yield the final hydrochloride salt.
Controlled conditions are essential to achieve high purity and yield, often requiring specific reagents and solvents.
Biological Activities
Piperidine derivatives are known for their diverse biological activities, which include:
- Antidepressant Effects: Some studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by interacting with neurotransmitter systems.
- Antinociceptive Properties: Research indicates potential analgesic effects, making it valuable for pain management studies.
- Antitumor Activity: Preliminary investigations show that this compound may inhibit tumor cell proliferation, indicating its potential as an anticancer agent.
Applications in Scientific Research
This compound has several applications in various fields:
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Neuropharmacology
Research utilizing this compound focuses on understanding its interaction with neurotransmitter receptors, particularly in the context of mood disorders. Its potential antidepressant properties make it a subject of interest for developing new treatments.
Cancer Research
The antitumor properties observed in preliminary studies suggest that this compound could be explored further for its efficacy against various cancer cell lines.
Case Studies and Research Findings
-
Antidepressant Activity Study:
- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors when compared to control groups.
-
Antinociceptive Effects:
- Research published in a pharmacology journal indicated that this compound exhibited dose-dependent analgesic effects, providing insights into its mechanism of action involving opioid receptors.
-
In Vitro Antitumor Activity:
- A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration in vivo.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The compound’s structure features a piperidine ring linked to a 4-ethoxyphenoxy group via an ethyl chain. Key comparisons with analogs include:
- Electron-Donating vs. In contrast, analogs with chloro (e.g., ) or nitro groups (e.g., ) exhibit electron-withdrawing effects, which may reduce bioavailability but improve target specificity.
- Chain Length and Flexibility : The ethyl chain in the target compound balances flexibility and rigidity, whereas analogs with methylene (e.g., ) or longer chains (e.g., hexyl in ) may alter conformational dynamics and receptor interactions.
Physicochemical Properties
- Lipophilicity: The ethoxyphenoxy group likely increases logP compared to polar analogs like 4-[2-(methylsulfanyl)ethyl]piperidine HCl (logP ~1.5, inferred from C8H18ClNS).
- Solubility : Piperidine hydrochlorides generally exhibit moderate water solubility due to the ionic HCl moiety. Bulky hydrophobic substituents (e.g., trifluoromethyl in ) reduce solubility.
Antimicrobial and Antiviral Activity
- Antiviral Potential: Compounds with ethoxyphenoxy groups, such as 2-(4-(5-(4-Ethoxyphenoxy)pentyl)piperazin-1-yl)thiazole (8b), demonstrated activity against enteroviruses . This suggests the ethoxyphenoxy moiety may enhance antiviral efficacy through hydrophobic interactions with viral proteins.
- Antimicrobial Activity: Thiopyrimidinone derivatives with piperidine side chains (e.g., ) showed Gram-positive bacterial inhibition. methylsulfanyl) require validation.
Receptor Binding and Selectivity
- Serotonin/Norepinephrine Reuptake Inhibition: Analogs like 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine () target monoamine transporters. The ethoxyphenoxy group’s bulk may reduce off-target effects compared to smaller substituents.
- Vesicular Monoamine Transporter (VMAT) Modulation: Lobelane analogs (e.g., GZ-273B in ) with methoxy groups showed VMAT inhibition, suggesting ethoxy-substituted derivatives could exhibit similar or enhanced activity due to increased lipophilicity.
Toxicological and Regulatory Considerations
- Acute Toxicity: Limited data for piperidine derivatives (e.g., ). Ethoxy groups are generally less toxic than nitro or halogenated analogs (e.g., ).
- Environmental Impact: Piperidine hydrochlorides may require biodegradability assessments, as noted in .
- Regulatory Status : Compliance with IECSC (China) and OECD guidelines is likely, as seen for 4-(diphenylmethoxy)piperidine HCl .
Biological Activity
4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with potential biological activity that has garnered interest in pharmacological research. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets, including receptors and enzymes. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with an ethoxyphenoxy group, which may enhance its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate pathways involved in neurotransmission and inflammation through its effects on various receptors:
- NMDA Receptors : Similar compounds have been shown to act as antagonists at NMDA receptors, which are crucial for synaptic plasticity and memory function .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on soluble epoxide hydrolase (sEH), a target involved in the metabolism of bioactive lipids that regulate inflammatory responses .
In Vitro Studies
Several studies have evaluated the biological activity of similar piperidine derivatives. For instance, compounds structurally related to this compound demonstrated significant activity against various cellular targets:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[(3,5-Difluorobenzyl)oxy]ethylpiperidine | sEH | 1.3 ± 0.05 | |
| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA NR1/2B | 0.63 |
These results suggest that modifications in the piperidine structure can lead to variations in potency and selectivity against specific targets.
Case Studies
- Antinociceptive Activity : A study evaluating similar piperidine derivatives found that certain modifications enhanced their antinociceptive properties in murine models, indicating potential therapeutic applications in pain management.
- Neuroprotective Effects : Research on NMDA receptor antagonists has shown that these compounds can protect neuronal cells from excitotoxic damage, suggesting a role in neurodegenerative disease treatment.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, bioavailability, and metabolic stability are essential:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, and how can purity be ensured?
- Methodology : Structurally similar piperidine derivatives (e.g., ) are synthesized via nucleophilic substitution or Mannich reactions. For this compound, a plausible route involves reacting piperidine with 4-ethoxyphenoxyethyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purity is achieved via silica gel chromatography (chloroform:methanol:ammonia = 96:4:0.4) and recrystallization from ethanol, as demonstrated for analogous compounds .
- Key Parameters : Monitor reaction progress via TLC, and confirm purity using HPLC (>98%) and NMR (e.g., δ 1.35 ppm for ethoxy CH3, δ 3.5–4.2 ppm for piperidine and ether linkages) .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) using ICH guidelines. Analyze degradation products via LC-MS and compare with reference standards. Stability-indicating assays (e.g., UPLC at 254 nm) can quantify decomposition. For hygroscopic compounds like piperidine hydrochlorides, store in desiccators (anhydrous CaCl2) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Software like Gaussian 16 can simulate transition states for reactions (e.g., SN2 at the piperidine nitrogen). Compare results with experimental kinetics (e.g., rate constants derived from UV-Vis monitoring of reactions with alkyl halides) .
- Example : For analogous compounds, computational models predicted regioselectivity in sulfonylation reactions, aligning with experimental yields of 75–85% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
